2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane
Description
2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is a complex organic compound characterized by its unique spiro structure
Properties
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-18-6-4-7-20(12-18)14-25-10-5-8-22(16-25)9-11-26(17-22)15-21-13-23-24(3)19(21)2/h4,6-7,12-13H,5,8-11,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGGWACLAKWFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCCC3(C2)CCN(C3)CC4=C(N(N=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves the alkylation of pyrazoles with bromomethyl compounds. One common method includes the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the diazaspirodecane core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, while the diazaspirodecane core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the spirodecane core.
Diazaspirodecane derivatives: Compounds with similar spiro structures but different substituents on the pyrazole ring.
Uniqueness
2-[(1,5-Dimethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[45]decane is unique due to its combination of a pyrazole ring and a diazaspirodecane core, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
